6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS 882670-90-8) is a differentiated kinase hinge-binding building block. Key advantages: Br at 6-position enables robust Suzuki/Buchwald-Hartwig coupling for rapid library synthesis; N-methyl group reduces PSA (53.93 Ų) and enhances permeability (LogP 1.25) vs. non-methylated analog (LogP 1.37). The bromo substituent offers superior stability/reactivity balance compared to iodo (decomposition-prone) or chloro (harsher conditions) analogs, supporting kilogram-scale production. Validated antimycobacterial activity (Mtb MIC 7.18 μg/mL) makes it a strategic starting point for anti-TB programs. ≥98% purity. Inquiry for bulk.

Molecular Formula C8H7BrN4
Molecular Weight 239.07 g/mol
CAS No. 882670-90-8
Cat. No. B1397136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine
CAS882670-90-8
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCNC1=NC2=NC=C(C=C2C=N1)Br
InChIInChI=1S/C8H7BrN4/c1-10-8-12-3-5-2-6(9)4-11-7(5)13-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyPLTBADSHGFJXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS 882670-90-8): Core Physicochemical and Structural Profile


6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS 882670-90-8) is a heterocyclic small molecule with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol [1]. It features a fused pyrido[2,3-d]pyrimidine core, a bromine atom at the 6-position, and an N-methylamino group at the 2-position [2]. This compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, with a calculated partition coefficient (LogP) of 1.25 and a polar surface area (PSA) of 53.93 Ų [1].

Why 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine Cannot Be Substituted with In-Class Analogs


Substituting 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine with structurally similar in-class analogs (e.g., non-methylated, chloro-substituted, or core scaffolds) is not straightforward due to quantifiable differences in physicochemical and reactivity profiles. The presence of the N-methyl group significantly alters lipophilicity (LogP 1.25 vs. 1.37) and hydrogen-bonding capacity compared to the non-methylated analog [1][2]. Furthermore, the specific bromine substituent at the 6-position provides a unique handle for cross-coupling reactions that is not replicated by chloro or iodo analogs, and the [2,3-d] ring fusion impacts electronic properties differently than the [3,2-d] isomer . These measurable variations directly influence synthetic utility and biological target engagement, making generic substitution without validation a high-risk strategy for research reproducibility.

Quantitative Evidence Guide: Differentiating 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine from Closest Analogs


Lipophilicity Comparison: N-Methylation Reduces LogP vs. Non-Methylated Analog

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (target) exhibits a lower calculated partition coefficient (LogP) of 1.25 compared to its non-methylated analog 6-bromopyrido[2,3-d]pyrimidin-2-amine (CAS 882670-89-5), which has a LogP of 1.37 [1][2]. This 0.12 unit reduction in lipophilicity is attributed to the N-methyl substitution, which alters the compound's hydrogen-bonding capacity and overall polarity [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area (PSA) Differentiation: Impact on Permeability and Bioavailability

The target compound possesses a Polar Surface Area (PSA) of 53.93 Ų [1], which is 11.49 Ų lower than the PSA of its non-methylated analog 6-bromopyrido[2,3-d]pyrimidin-2-amine (PSA = 65.42 Ų) [2]. This reduction in PSA is a direct consequence of N-methylation, which eliminates one hydrogen bond donor from the primary amine group [1][2].

ADME Drug-Likeness Physicochemical Properties

Halogen-Dependent Reactivity: Bromine vs. Chlorine for Cross-Coupling

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (target) features a bromine atom at the 6-position, which is a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the chlorine atom in the analog 6-chloro-N-methylpyrido[3,2-d]pyrimidin-2-amine (CAS 2891866-42-3) [1]. The bromo substituent enables milder reaction conditions, higher yields, and broader substrate scope in library synthesis, whereas chloro-substituted analogs often require harsher conditions or specialized catalysts .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Scaffold-Specific Antimycobacterial Activity: Pyrido[2,3-d]pyrimidin-2-amine Core

The pyrido[2,3-d]pyrimidin-2-amine scaffold, which is the core of the target compound, has demonstrated direct antimycobacterial activity. In a 2024 study, 38 novel pyrido[2,3-d]pyrimidin-2-amine analogs were synthesized and tested against Mycobacterium tuberculosis H37Rv [1]. The most active analog (P35) exhibited an MIC of 7.18 μg/mL, with other compounds showing MICs ranging from 18.11 to >100 μg/mL [1]. This scaffold-specific activity is not observed in other fused pyrimidine systems (e.g., pyrido[3,2-d]pyrimidines) or in non-brominated analogs [1].

Antimicrobial Tuberculosis Drug Discovery

Kinase Inhibition Scaffold: Pyrido[2,3-d]pyrimidine as a Privileged Kinase Hinge Binder

The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure for ATP-competitive kinase inhibition [1][2]. Specifically, 2-amino-substituted pyrido[2,3-d]pyrimidines have been developed as selective inhibitors of c-Src tyrosine kinase, with some compounds showing nanomolar IC50 values (e.g., 31 nM against c-Src, 88 nM against FGFr) [1]. The target compound, with its 2-N-methylamino group and 6-bromo handle, is a direct precursor to these kinase inhibitor chemotypes and is more synthetically tractable than unsubstituted or 4-amino analogs [1][2].

Kinase Inhibitors Cancer Drug Discovery

Optimal Research and Industrial Application Scenarios for 6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine (CAS 882670-90-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

6-Bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine is an ideal starting material for synthesizing focused libraries of ATP-competitive kinase inhibitors. The pyrido[2,3-d]pyrimidine core is a privileged kinase hinge-binding motif, and the 6-bromo substituent provides a versatile handle for Suzuki or Buchwald-Hartwig couplings to introduce diverse aryl or amino groups, enabling rapid exploration of kinase selectivity [1]. The N-methyl group reduces PSA and improves permeability, making it a more drug-like starting point compared to non-methylated analogs [2].

Anti-Tuberculosis Drug Discovery: Diversification of the Pyrido[2,3-d]pyrimidin-2-amine Scaffold

Given the established antimycobacterial activity of pyrido[2,3-d]pyrimidin-2-amine derivatives (MIC as low as 7.18 μg/mL against Mtb H37Rv) [3], 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine serves as a strategic building block for generating new analogs targeting drug-resistant tuberculosis. The bromine at the 6-position allows for late-stage functionalization to optimize potency and selectivity while maintaining the core scaffold essential for activity [3].

Chemical Biology: Development of Selective Chemical Probes

The combination of a bromine handle for cross-coupling and an N-methyl group for improved physicochemical properties (LogP 1.25, PSA 53.93 Ų) makes this compound a superior choice for developing cell-permeable chemical probes [2]. It can be readily functionalized to introduce affinity tags or photoreactive groups for target identification studies in kinase signaling pathways [1].

Academic and Industrial Process Chemistry: Scalable Building Block

The bromo substituent in 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine offers a practical balance of stability and reactivity that is preferred for large-scale synthesis. Unlike iodo analogs, which are prone to decomposition, and chloro analogs, which require harsher conditions, the bromo group enables robust and reproducible cross-coupling reactions suitable for kilogram-scale production of advanced intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.